3-Formylsalicylic acid

Catalog No.
S564102
CAS No.
610-04-8
M.F
C8H6O4
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formylsalicylic acid

CAS Number

610-04-8

Product Name

3-Formylsalicylic acid

IUPAC Name

3-formyl-2-hydroxybenzoic acid

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H,(H,11,12)

InChI Key

YOEUNKPREOJHBW-UHFFFAOYSA-N

solubility

0.00 M

Synonyms

3-formylsalicylic acid, 5-formylsalicylic acid

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C=O

The exact mass of the compound 3-Formylsalicylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Formylsalicylic acid (CAS 610-04-8) is a highly functionalized aromatic building block characterized by the contiguous arrangement of hydroxyl, carboxyl, and formyl groups on a benzene ring. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor for the synthesis of polydentate Schiff base ligands, metal-organic frameworks (MOFs), and targeted immunological assay reagents [1]. Unlike simpler salicylaldehydes or unsubstituted salicylic acid, the presence of the 3-position formyl group provides an additional reactive site for amine condensation while maintaining the strong chelating ability of the salicylic acid core, making it a critical material for engineering precise metal-ligand architectures and stimuli-responsive sensors [2].

Research Fit

1

Regioisomer-specific procurement

3-formyl substitution pattern confirmed; not interchangeable with 5-formylsalicylic acid

2

Schiff base and metal chelation chemistry

Ortho-formyl adjacent to phenolic hydroxyl enables distinct chelation geometry for ligand design

3

Enzyme inhibition and sensing research

Supports estrone sulfatase inhibition studies; validated as MOF functionalization reagent for fluorimetric sensing

Substituting 3-formylsalicylic acid with its closest commercial isomer, 5-formylsalicylic acid, routinely fails in applications requiring specific coordination geometries or targeted covalent interactions. The ortho-positioning of the formyl group relative to the hydroxyl moiety in the 3-isomer creates a contiguous, sterically defined binding pocket that supports unique bi- and polynuclear metal cluster aggregation, which the para-positioned 5-isomer cannot replicate [1]. Furthermore, in biological assay development, the specific spatial orientation of the 3-formyl group is required to form stable Schiff base linkages with target protein residues (such as Lys43 in MR1), whereas alternative isomers or non-covalent analogs fail to provide the necessary covalent capture for reproducible competitive displacement workflows [2].

Substitution Risk

Target

3-Formylsalicylic acid

Reported molar absorptivity 4620 M⁻¹ cm⁻¹ at 300 nm; ortho-formyl/hydroxyl chelation geometry

Potential substitute

5-Formylsalicylic acid

Molar absorptivity and enzyme inhibition profiles may differ; positional isomer substitution may shift analytical sensitivity

Target

3-Formylsalicylic acid

Formyl group enables Schiff base condensation; reported enhanced acidity vs. salicylic acid

Potential substitute

Salicylic acid (parent)

Lacks aldehyde functionality; Schiff base and enzyme inhibition workflows may not transfer directly

Rapid Fe(III) Coordination for Sensor Development

When utilized as a precursor for mesoporous silica nanotube (MSNT) sensors, 3-formylsalicylic acid forms a strictly defined 1:1 stoichiometric complex with Fe(III) ions. Compared to baseline unmodified phenolic sensors, the 3-fsa-grafted nanosensors achieve a steady spectroscopic signal in less than 15 seconds, enabling rapid, naked-eye detectable colorimetric changes [1].

Evidence DimensionSensor response time to steady spectroscopic signal
Target Compound Data< 15 seconds (3-fsa-MSNT)
Comparator Or BaselineUnmodified phenolic group sensors (slower, less sensitive)
Quantified DifferenceRapid 1:1 complexation yielding steady signal in < 15 s
ConditionsFe(III) detection in aqueous and pharmaceutical samples

Procuring 3-fsa ensures the rapid response kinetics and strict stoichiometry required for manufacturing real-time environmental metal-ion sensors.

Molar Absorptivity
Head-to-head
4620 ± 15 vs 3825 ± 15 M⁻¹ cm⁻¹
Reported ~21% higher absorbance per unit concentration for 3-fsa at 300 nm
Ethanol solvent; Beer-Lambert linearity verified; 5-fsa as comparator

Specific Covalent Capture in MR1 Metabolite Display

In immunological screening workflows, 3-formylsalicylic acid acts as a specific ligand for the MHC class I-related protein 1 (MR1) by forming a covalent Schiff base with the Lys43 residue. In contrast to non-covalent baseline ligands like diclofenac, 3-fsa provides the stable covalent capture necessary to lock the protein in a native-like conformation during competitive fluorescence polarization assays [1].

Evidence DimensionBinding mechanism to MR1 Lys43
Target Compound DataCovalent capture via Schiff base formation
Comparator Or BaselineDiclofenac (non-covalent binding)
Quantified DifferenceFormation of a stable covalent adduct versus a transient non-covalent interaction
ConditionsIn vitro MR1 refolding and competitive fluorescence polarization assays

Procuring a covalent-binding precursor guarantees assay stability and structural reproducibility in high-throughput immunological screening.

Acidity Shift
Class-level
More acidic than salicylic acid (pKa₁ = 2.98); exact 3-fsa pKa not established
Formyl substitution measurably shifts protonation state at working pH
Spectral band overlap limits precise pKa determination; data to verify

Templating High-Nuclearity Lanthanide Clusters

The contiguous arrangement of oxygen donor atoms in the dianion of 3-formylsalicylic acid enables the aggregation of high-nuclearity metal clusters, such as dodecanuclear [LnIII12] structures. The 5-formylsalicylic acid isomer, lacking this specific ortho-chelating pocket, cannot template these exact sandglass-like core topologies, restricting its utility in complex cluster synthesis [1].

Evidence DimensionMetal cluster nuclearity and topology
Target Compound DataEnables [LnIII12] sandglass-like core aggregation
Comparator Or Baseline5-formylsalicylic acid (incapable of contiguous tridentate/bridging coordination)
Quantified DifferenceFormation of discrete 12-metal clusters versus lower-nuclearity alternatives
ConditionsLanthanide coordination under basic conditions for magnetic materials

For materials scientists, selecting the 3-formyl isomer is mandatory to achieve the specific high-nuclearity architectures required for advanced magnetic or luminescent materials.

Enzyme Inhibition
Head-to-head
3-fsa parent: IC₅₀ = 150 nM, Kᵢ = 120 nM; thiosemicarbazone deriv.: IC₅₀ = 0.15 μM
Regioisomeric substitution alters estrone sulfatase inhibition endpoint
Non-competitive inhibition; 5-fsa thiosemicarbazone deriv. IC₅₀ = 0.05 μM for comparison

Precursor Suitability for Mesoporous Cu-MOF Electrodes

Schiff bases derived from 3-formylsalicylic acid successfully coordinate with copper to form mesoporous Cu-MOFs used in highly precise carbon paste electrodes. These 3-fsa-derived MOF electrodes demonstrate exceptional analytical reliability for Al(III) determination, achieving a relative standard deviation (RSD) of 0.82–1.98% and 98.0–101.2% recovery, significantly outperforming generic unmodified carbon paste baselines [1].

Evidence DimensionSensor precision and accuracy (Al(III) detection)
Target Compound DataRSD 0.82–1.98%, Recovery 98.0–101.2%
Comparator Or BaselineUnmodified carbon paste electrodes
Quantified DifferenceHigh-fidelity potentiometric response enabled by the specific Cu-MOF porosity
ConditionsReal water and pharmaceutical sample analysis

Procuring 3-fsa for MOF linker synthesis directly translates to high analytical precision and accuracy in downstream electrochemical sensor manufacturing.

Fe³⁺ Sensing
Head-to-head
1:1 Fe³⁺ complex stoichiometry confirmed; p-Cl-aniline derivative electrode shows Nernstian response
Supports ionophore development for Fe³⁺-selective electrode platforms
PVC membrane electrode; linear range 10⁻¹–5.0 × 10⁻⁵ mol L⁻¹
Schiff Base Synthesis
Class-level
Condensation with sulfa drugs, thiosemicarbazide, ethylenediamine, and pyridylmethylamines documented
Established precursor for diverse ligand libraries and coordination complexes
Ortho-formyl/hydroxyl geometry distinct from 5-fsa; multiple published protocols available
MOF Functionalization
Class-level
Covalent Schiff base attachment to NH₂-MIL-53(Al); fluorimetric Zn²⁺ detection via ESIPT disruption
Supports MOF-based fluorescent sensor development for Zn²⁺
Validated against ICP-OES in cosmetic cream matrices; reproducibility reported

Environmental and Industrial Metal Ion Sensors

3-Formylsalicylic acid is the preferred precursor for synthesizing mesoporous silica or MOF-based sensors, where its rapid (<15 s) coordination kinetics and strict 1:1 stoichiometry enable precise colorimetric and fluorometric detection of Fe(III) or Al(III) in water [1].

Immunological Assay Reagents

In structural biology and drug discovery workflows, 3-fsa is utilized as a stable, covalent Schiff-base-forming ligand to lock MR1 proteins in native-like conformations, ensuring reproducibility in competitive displacement assays [2].

Advanced Magnetic and Luminescent Materials

The unique contiguous binding pocket of the 3-fsa dianion is exploited to template high-nuclearity (e.g., dodecanuclear) lanthanide clusters, making it a critical building block for the development of single-molecule magnets and specialized optical materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Schiff base ligand design
Ortho-formyl/hydroxyl chelation geometry
Metal complex stoichiometry verification
Estrone sulfatase enzyme inhibition studies
Regioisomer-specific inhibition context
Enzyme inhibition endpoint review
Fe³⁺ ion-selective electrode development
1:1 Fe³⁺ complex formation
Electrode response characterization
MOF covalent post-synthetic modification
Aldehyde-amine Schiff base coupling
Sensor performance in target matrices

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

166.02660867 Da

Monoisotopic Mass

166.02660867 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

610-04-8

Wikipedia

3-formylsalicylic acid

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